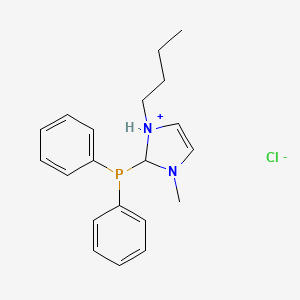
1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is an organic compound that belongs to the class of ionic liquids. It is characterized by its unique structure, which includes a butyl group, a diphenylphosphanyl group, and a methyl group attached to an imidazolium ring. This compound is known for its stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-butyl-3-methylimidazolium chloride with diphenylphosphine. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine. The reaction mixture is usually heated to facilitate the formation of the desired product. After the reaction is complete, the product is purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using halide salts like sodium bromide or potassium iodide.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted imidazolium salts.
Scientific Research Applications
1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in targeted drug delivery.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its ability to form stable complexes with various substrates. The diphenylphosphanyl group can coordinate with metal ions, enhancing the compound’s catalytic activity. The imidazolium ring provides stability and solubility in various solvents, making it an effective catalyst and reagent in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Similar in structure but lacks the diphenylphosphanyl group.
1-Butyl-2,3-dimethylimidazolium chloride: Similar but with a different substitution pattern on the imidazolium ring.
1-Butyl-3-methylimidazolium tetrafluoroborate: Similar cation but different anion.
Uniqueness
1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the diphenylphosphanyl group, which imparts distinct chemical properties and enhances its catalytic activity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
385442-11-5 |
|---|---|
Molecular Formula |
C20H26ClN2P |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
(1-butyl-3-methyl-1,2-dihydroimidazol-1-ium-2-yl)-diphenylphosphane;chloride |
InChI |
InChI=1S/C20H25N2P.ClH/c1-3-4-15-22-17-16-21(2)20(22)23(18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,16-17,20H,3-4,15H2,1-2H3;1H |
InChI Key |
OJFBZRXWGPURJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+]1C=CN(C1P(C2=CC=CC=C2)C3=CC=CC=C3)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


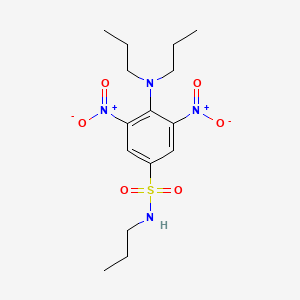
![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)
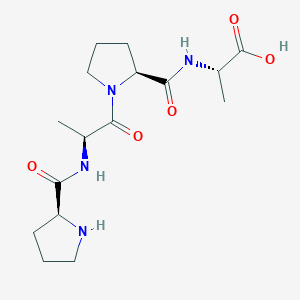

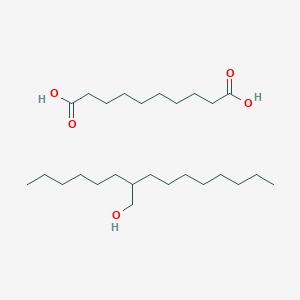

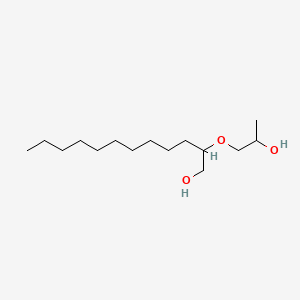
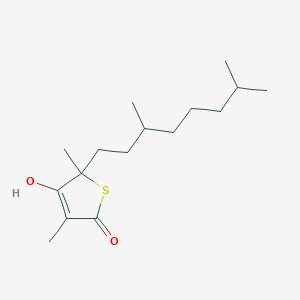


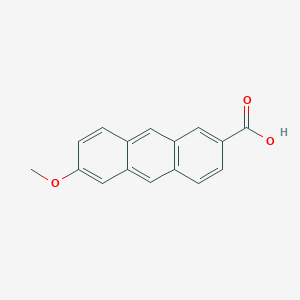
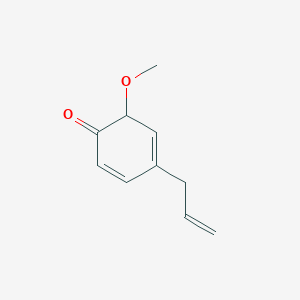
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide](/img/structure/B14239333.png)
![4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine](/img/structure/B14239341.png)
